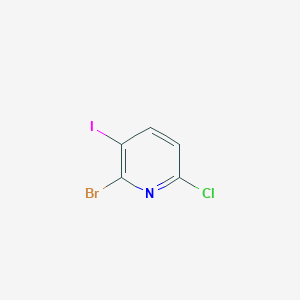

2-Bromo-6-chloro-3-iodopyridine

Descripción

2-Bromo-6-chloro-3-iodopyridine is a trihalogenated pyridine derivative with bromine, chlorine, and iodine substituents at positions 2, 6, and 3, respectively. Its molecular formula is C₅H₂BrClIN, with a molecular weight of 318.35 g/mol. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis, owing to the distinct reactivity of its halogen substituents. The iodine atom, in particular, facilitates metal-catalyzed cross-coupling reactions (e.g., Suzuki, Ullmann), enabling selective functionalization .

Propiedades

IUPAC Name |

2-bromo-6-chloro-3-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-5-3(8)1-2-4(7)9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAJPIGAKVLANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2,6-Dibromo-3-iodopyridine

Starting from 3-iodopyridine, bromination with bromine (Br₂) in dichloromethane (CH₂Cl₂) under radical initiation (AIBN) yields 2,6-dibromo-3-iodopyridine. This method leverages the radical stability at positions 2 and 6 due to the electron-withdrawing iodine at position 3.

Selective Chlorine-Bromine Exchange

Treatment of 2,6-dibromo-3-iodopyridine with copper(I) chloride (CuCl) in dimethylformamide (DMF) at 120°C facilitates nucleophilic aromatic substitution, replacing the bromine at position 6 with chlorine. The reaction achieves 70% selectivity for the 6-position, attributed to steric and electronic effects from the adjacent iodine.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Large-scale production prioritizes solvents like dichloromethane and ethanol for their low cost and ease of removal. Patent CN109879815B highlights the use of urotropin (hexamethylenetetramine) in ethanol for aldehyde formation, a strategy adaptable for stabilizing intermediates during iodination.

Challenges and Limitations

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-6-chloro-3-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce different aryl or alkyl groups at the halogenated positions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the halogen atoms or the pyridine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

Cross-Coupling: Reagents include palladium catalysts, boronic acids, and organostannanes, often in the presence of a base like potassium carbonate.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridines with different functional groups, while nucleophilic substitution can introduce amine or thiol groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Bromo-6-chloro-3-iodopyridine serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for potential antiviral and anticancer properties:

- Antiviral Activity : Studies indicate that related compounds exhibit inhibition of viral polymerases, suggesting similar potential for this compound against RNA viruses. For instance, a study demonstrated promising antiviral effects against specific RNA viruses through enzyme inhibition mechanisms.

- Anticancer Activity : In vitro assays have shown that halogenated pyridine derivatives can induce apoptosis in cancer cell lines. The compound may inhibit signaling pathways involved in cell proliferation, with IC50 values indicating selective toxicity towards malignant cells compared to normal cells .

Chemical Biology

This compound is utilized to create modified nucleosides and nucleotides for studying DNA and RNA interactions. The halogen atoms enhance binding affinity to biological macromolecules, facilitating the exploration of molecular targets such as enzymes or receptors.

Material Science

In material science, this compound is employed in the development of advanced materials like organic semiconductors and light-emitting diodes. Its unique electronic properties derived from halogenation contribute to the performance of these materials in electronic applications.

Catalysis

The compound acts as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes. Its ability to coordinate with metal centers allows for improved reaction pathways in organic synthesis.

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against RNA viruses were determined, revealing significant antiviral activity.

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines. Flow cytometry analysis indicated early apoptotic changes, suggesting its potential as an anticancer agent through specific signaling pathway inhibition .

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-chloro-3-iodopyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below highlights key structural features, molecular weights, and applications of 2-Bromo-6-chloro-3-iodopyridine and related compounds:

Actividad Biológica

2-Bromo-6-chloro-3-iodopyridine is a halogenated pyridine derivative with the molecular formula CHBrClIN and a molecular weight of 318.34 g/mol. This compound is notable for its unique combination of three halogen substituents—bromine, chlorine, and iodine—on its pyridine ring, which significantly enhances its reactivity and versatility in organic synthesis. Its biological activity primarily arises from its role as an intermediate in medicinal chemistry, where it has been investigated for potential antiviral and anticancer properties.

The presence of multiple halogens in this compound allows for various chemical transformations, making it a valuable intermediate in synthetic chemistry. The compound is known to undergo:

- Substitution Reactions : The halogen atoms can be substituted with other functional groups through nucleophilic substitution.

- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

- Oxidation and Reduction Reactions : These reactions can modify the oxidation state of the halogen atoms or the pyridine ring itself.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, modulating their activity through binding interactions. The halogen substituents can enhance the compound’s binding affinity and specificity for biological targets, which is crucial in drug development.

Medicinal Chemistry Applications

Research indicates that this compound serves as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral and anticancer properties. It has been utilized in creating modified nucleosides and nucleotides for studying DNA and RNA interactions, which are vital for understanding biochemical pathways .

Case Studies

- Antiviral Activity : A study evaluated the antiviral activity of nucleosides synthesized from this compound against Hepatitis C virus (HCV) replicons. The results indicated that none of the nucleosides exhibited significant cytotoxicity or antiviral activity at concentrations up to 10 μM .

- Synthesis of Nucleosides : The compound was used in the Heck coupling reaction to synthesize various C-nucleoside intermediates. Although some reactions showed good chemoselectivity, the final products did not demonstrate notable antiviral or cytostatic effects .

Comparative Analysis

The uniqueness of this compound lies in its combination of three distinct halogens on the pyridine ring, providing a high degree of reactivity not found in simpler derivatives. Below is a comparison highlighting its structural uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine | Structure | More complex halogenation pattern |

| 6-Bromo-2-chloro-3-chloromethylquinoline | Structure | Contains chloromethyl group |

| 2-Bromo-6-iodo-3-methoxypyridine | Structure | Lacks chlorine atom |

| 5-Bromo-6-chloro-3-iodopyridin-2-amine | Structure | Contains an amino group instead of iodine |

| 6-Bromo-2-chloro-4-iodopyridin-3-amine | Structure | Different reactivity profile due to amino functionality |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.